1-Pyrrolidin-3-ylsulfonylpyrrolidine

Medicinal Chemistry Scaffold Design Fragment-Based Drug Discovery

Fragment screening often lacks saturated 3D scaffolds, forcing multi-step syntheses with 15-25% yield loss per additional coupling. 1-Pyrrolidin-3-ylsulfonylpyrrolidine HCl eliminates one amine coupling step versus sulfonyl chloride routes, directly boosting final yields in parallel synthesis. • Dual-pyrrolidine architecture with two basic N-centers (pKa ~9-10) enables unique H-bonding profiles distinct from aryl sulfonamides • Saturated 3D scaffold accesses binding pockets inaccessible to planar aromatic fragments • HCl salt ensures aqueous solubility for automated liquid handling & preparative HPLC • Falls outside major aryl sulfonyl pyrrolidine patent claims (EP1836180, WO2008055847), offering freedom-to-operate exploration potential

Molecular Formula C8H16N2O2S
Molecular Weight 204.29 g/mol
Cat. No. B13241701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyrrolidin-3-ylsulfonylpyrrolidine
Molecular FormulaC8H16N2O2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2CCNC2
InChIInChI=1S/C8H16N2O2S/c11-13(12,8-3-4-9-7-8)10-5-1-2-6-10/h8-9H,1-7H2
InChIKeyYSPQEAFKBPVJKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pyrrolidin-3-ylsulfonylpyrrolidine Procurement Guide


1-Pyrrolidin-3-ylsulfonylpyrrolidine is a heterocyclic sulfonamide comprising two pyrrolidine rings connected via a sulfonyl (–SO₂–) linkage. With the molecular formula C₈H₁₆N₂O₂S and a molecular weight of 204.29 g/mol, it belongs to the class of sulfonyl pyrrolidines—a chemotype widely explored for enzyme inhibition and as a conformationally constrained building block in medicinal chemistry [1]. The compound is primarily available as a free base or hydrochloride salt (CAS 1394704-91-6) for research use, with vendor-reported purity typically ≥97% . Its bifunctional architecture, featuring two saturated nitrogen heterocycles, distinguishes it from simpler aryl sulfonamides and enables unique hydrogen-bonding and steric profiles relevant to fragment-based drug discovery and scaffold-hopping campaigns.

1
Fragment-Based Discovery: Dual-pyrrolidine scaffold supports unique vector geometry and hydrogen-bonding capacity for scaffold-hopping campaigns.
2
Medicinal Chemistry: Preformed sulfonamide building block supports parallel synthesis by eliminating one amine coupling step.
3
IP-Conscious Research: Saturated dual-pyrrolidine core falls outside dominant aryl sulfonyl pyrrolidine patent families.
4
Assay Compatibility: Hydrochloride salt form supports consistent delivery in biochemical and cell-based assays.

Advantages of 1-Pyrrolidin-3-ylsulfonylpyrrolidine


In sulfonamide-based medicinal chemistry, substituting a generic aryl sulfonyl pyrrolidine for 1-pyrrolidin-3-ylsulfonylpyrrolidine introduces significant alterations in both molecular topology and physicochemical properties. The target compound presents a symmetric or pseudo-symmetric dual-pyrrolidine architecture where the sulfonyl group is flanked by two saturated nitrogen heterocycles, resulting in a unique vector geometry and hydrogen-bonding capacity not found in mono-pyrrolidine analogs such as 1-(phenylsulfonyl)pyrrolidine [1]. In the broader class of sulfonyl pyrrolidines, small structural variations can dramatically shift target selectivity: patent data reveals that pyrrolidine sulfonamides with distinct substitution patterns exhibit divergent inhibitory profiles against 5-HT6 receptors, metalloproteinases, and glycine transporters, with activity differentials often exceeding 100-fold between closely related analogs [2]. Consequently, generic substitution without validation of the specific 3-ylsulfonyl pyrrolidine connectivity risks invalidating structure-activity relationship (SAR) hypotheses and introducing uncharacterized off-target interactions, which is particularly critical in fragment elaboration and lead optimization workflows where precise vector control is essential.

Architecture

Substituting a generic aryl sulfonyl pyrrolidine removes the dual saturated-nitrogen topology and unique vector geometry critical for fragment elaboration.

Pyridine analogs present only one strong basic center vs. two in the target compound.

Selectivity Profile

Small structural variations in sulfonyl pyrrolidines can shift target selectivity by over 100-fold; close analogs may not replicate binding or inhibition profiles.

SAR hypotheses require validation of the specific 3-ylsulfonyl connectivity.

Synthetic Route

Using a sulfonyl chloride intermediate adds one coupling step, introducing cumulative yield losses in library production workflows.

The preformed sulfonamide directly supports parallel synthesis with fewer purification events.

1-Pyrrolidin-3-ylsulfonylpyrrolidine vs. Analogs


Structural Rigidity and Vector Geometry

1-Pyrrolidin-3-ylsulfonylpyrrolidine contains two saturated pyrrolidine rings, whereas the commonly available analog 3-(pyrrolidin-1-ylsulfonyl)pyridine (CAS 26103-51-5) replaces one pyrrolidine with a planar aromatic pyridine ring [1]. The target compound presents two basic nitrogen centers (calculated pKa ~9–10 for pyrrolidine) compared to one basic center plus a weakly basic pyridine nitrogen (pKa ~5.2) in the pyridine analog. In the broader sulfonyl pyrrolidine class, the specific (S)-pyrrolidin-3-ylsulfonyl substitution pattern has been validated in sub-nanomolar metallo-β-lactamase inhibitors, where the stereochemistry and sulfonyl connectivity are essential for achieving IC₅₀ values of 0.044–0.352 nM across multiple bacterial enzymes [2].

Structural Geometry
Class-level inference
Two basic nitrogens (pKa ~9–10) vs. one basic + one weakly basic (pKa ~5.2) in pyridine analog. ~10⁴-fold protonation difference at physiological pH.

Dual saturated-nitrogen architecture supports distinct hydrogen-bonding for fragment-based screening.

pKa values estimated from pyrrolidine/pyridine reference data.

Medicinal Chemistry Scaffold Design Fragment-Based Drug Discovery

Synthetic Step Economy

1-Pyrrolidin-3-ylsulfonylpyrrolidine hydrochloride (CAS 1394704-91-6) provides a direct source of the sulfonamide functionality without requiring an in situ sulfonyl chloride generation step . In contrast, the alternative building block pyrrolidine-3-sulfonyl chloride hydrochloride requires an additional amine coupling step to install the second pyrrolidine moiety, adding one synthetic transformation to the sequence . For the broader class, synthesis of pyrrolidine-3-sulfonyl fluorides via [3+2] cycloaddition has been reported with yields ranging from 50–83% on up to 25 g scale, but these methods introduce a reactive sulfonyl fluoride handle rather than the preformed sulfonamide present in the target compound [1].

Synthetic Step Economy
Supporting evidence
1-step reduction in synthetic sequence vs. sulfonyl chloride route.

Supports parallel synthesis by eliminating one coupling, workup, and purification step.

Yield improvement from avoiding cumulative step losses.

Organic Synthesis Medicinal Chemistry Reagent Selection

Patent and Freedom-to-Operate Advantage

The patent literature on sulfonyl pyrrolidines is dominated by compounds bearing aromatic substituents: EP1836180 covers sulfonyl pyrrolidines for dyslipidemia and cardiovascular disorders, while WO2008055847 specifically claims arylsulfonyl pyrrolidines as 5-HT6 inhibitors [1][2]. 1-Pyrrolidin-3-ylsulfonylpyrrolidine, lacking an aryl group and consisting solely of two saturated pyrrolidine rings, falls outside the primary structural claims of these major patent families. In the metallo-β-lactamase inhibitor space (US10227331), the (S)-pyrrolidin-3-ylsulfonyl motif is present but embedded within complex tetrasubstituted benzene frameworks, with inhibitory potencies spanning two orders of magnitude (IC₅₀ range: 0.044–0.352 nM across Serratia marcescens and Pseudomonas aeruginosa enzymes) depending on the precise substitution pattern [3].

Patent Landscape
Class-level inference
Zero aromatic carbons vs. minimum 6 in aryl sulfonyl pyrrolidine patent families (EP1836180, WO2008055847).

Places compound in distinct IP space for organizations developing novel sulfonamide-based tools.

Structural comparison of claimed compounds.

Intellectual Property Drug Discovery Lead Optimization

Salt Form Bioavailability Advantage

The hydrochloride salt of 1-pyrrolidin-3-ylsulfonylpyrrolidine (CAS 1394704-91-6) exhibits significantly enhanced aqueous solubility compared to the neutral free base form, a property critical for achieving reliable concentration-response curves in biochemical and cell-based assays . This solubility advantage is consistent across the broader class: pyrrolidine-3-sulfonyl chloride hydrochloride is explicitly noted for improved water solubility relative to its non-salt counterparts, while 4-(pyrrolidin-3-ylsulfonyl)pyridine hydrochloride is similarly described as having solubility and stability enhancement conferred by the hydrochloride salt form .

Salt Form Solubility
Data to verify
Hydrochloride salt exhibits enhanced aqueous solubility compared to free base.

Supports consistent concentration-response curves in biochemical and cell-based assays.

Qualitative improvement typical of amine hydrochloride salts; source-specific review.

Preformulation Assay Development Biochemical Screening

Target Selectivity Profile

Although direct activity data for 1-pyrrolidin-3-ylsulfonylpyrrolidine itself is not available in public literature, the broader class of pyrrolidine sulfonamides demonstrates that subtle structural modifications produce profound selectivity shifts. In the glycine transporter 1 (GlyT1) inhibitor series, 3,4-disubstituted pyrrolidine sulfonamides were optimized to achieve selective competitive inhibition for treating NMDA receptor hypofunction-related disorders, with ligand C19 identified as a highly recommended candidate [1]. In a separate series, sulfonyl pyrrolidine derivatives were assayed for matrix metalloproteinase-2 (MMP-2) and aminopeptidase N (AP-N) inhibition, showing that sulfonyl substitution pattern dictates enzyme selectivity [2].

Target Selectivity Profile
Class-level inference
Selectivity shifts from GlyT1 to MMP-2/AP-N documented upon changing sulfonyl pyrrolidine substitution patterns.

Cannot assume dual-pyrrolidine connectivity replicates existing analog activity; supports exploration as a distinct chemical probe.

Direct activity data for target compound not publicly available.

Neuroscience Enzyme Inhibition Structure-Activity Relationship

1-Pyrrolidin-3-ylsulfonylpyrrolidine Applications


Fragment-Based Drug Discovery

The dual-pyrrolidine architecture with two basic nitrogen centers (pKa ~9–10) provides a unique hydrogen-bonding profile distinct from aryl-containing sulfonamides . In fragment screening libraries, this compound offers a saturated, three-dimensional scaffold that deviates from planar aromatic fragments, potentially accessing binding pockets or protein conformations not addressed by flatter aryl sulfonyl pyrrolidines [1]. Researchers evaluating fragment hits can leverage this scaffold for elaboration while maintaining the favorable physicochemical properties associated with saturated heterocycles.

Parallel Synthesis and Library Production

For medicinal chemistry teams conducting parallel synthesis, the hydrochloride salt of 1-pyrrolidin-3-ylsulfonylpyrrolidine eliminates one amine coupling step compared to starting from a sulfonyl chloride intermediate . In high-throughput chemistry workflows where each additional reaction step introduces cumulative yield losses of approximately 15–25% (based on typical amide coupling efficiency), this step reduction directly translates to higher final product yields and reduced purification burden [1]. The salt form's enhanced aqueous solubility further facilitates automated liquid handling and purification by preparative HPLC [2].

IP-Conscious Lead Optimization

Organizations developing novel sulfonamide-based therapeutics can employ 1-pyrrolidin-3-ylsulfonylpyrrolidine as a core scaffold that falls outside the structural claims of major aryl sulfonyl pyrrolidine patents (EP1836180 and WO2008055847), which require the presence of aromatic substituents [1]. While the (S)-pyrrolidin-3-ylsulfonyl motif appears in Merck's metallo-β-lactamase inhibitor patents (US10227331), it is embedded within complex tetrasubstituted benzene frameworks, leaving the unadorned dual-pyrrolidine core as a distinct chemical space for freedom-to-operate exploration [2].

In Vitro Pharmacology and Biochemical Assays

The hydrochloride salt form (CAS 1394704-91-6) is optimized for in vitro assay conditions where reliable solubility is essential . In biochemical screening against enzyme targets where pyrrolidine sulfonamides have shown activity—including metallo-β-lactamases (IC₅₀ range: 0.044–0.352 nM), GlyT1, and MMP-2—the compound can serve as a structurally distinct probe to explore selectivity determinants [1][2]. The dual-pyrrolidine architecture may confer differential off-rate kinetics or binding mode characteristics compared to mono-pyrrolidine or aryl-containing analogs, making it valuable for mechanistic enzymology studies.

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Saturated scaffold with dual basic centers
Hydrogen-bonding profile vs. aryl sulfonamides
Parallel Synthesis and Library Production
Preformed sulfonamide building block
Step reduction and purification burden
IP-Conscious Lead Optimization
Non-aryl dual-pyrrolidine core
Patent landscape differentiation review
In Vitro Pharmacology and Biochemical Assays
Hydrochloride salt solubility
Concentration-response reliability and enzyme selectivity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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